Ulonivirine

Antiviral Research HIV-1 NNRTI Potency

Ulonivirine is an investigational NNRTI distinguished by its 58–84 h half-life, enabling once-weekly oral dosing models. It retains activity against common NNRTI-resistant variants (K103N, Y181C, G190A) and serves as a CYP3A4 induction tool. Source this compound for long-acting HIV research, two-drug regimen studies, or DDI investigations where its unique PK and resistance profile are critical.

Molecular Formula C18H8ClF6N5O3
Molecular Weight 491.7 g/mol
CAS No. 1591823-76-5
Cat. No. B12410255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUlonivirine
CAS1591823-76-5
Molecular FormulaC18H8ClF6N5O3
Molecular Weight491.7 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1OC2=C(N=CN(C2=O)CC3=NNC(=O)C(=C3)C(F)(F)F)C(F)(F)F)Cl)C#N
InChIInChI=1S/C18H8ClF6N5O3/c19-9-1-8(5-26)2-11(3-9)33-13-14(18(23,24)25)27-7-30(16(13)32)6-10-4-12(17(20,21)22)15(31)29-28-10/h1-4,7H,6H2,(H,29,31)
InChIKeyYSFHLBYWQCLYIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ulonivirine (MK-8507) Procurement Guide: Potency, Resistance Profile, and Clinical Status of an Investigational NNRTI


Ulonivirine (CAS 1591823-76-5, also known as MK-8507 or ULO) is an investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) currently in Phase 2b/3 clinical development for the treatment of HIV-1 infection [1]. It is a small-molecule antiviral agent with a molecular weight of 491.7 g/mol and the molecular formula C18H8ClF6N5O3 [2]. Ulonivirine binds to a hydrophobic pocket in the HIV-1 p66 subunit of reverse transcriptase, approximately 10 Å from the polymerase active site, inducing allosteric conformational changes that inhibit reverse transcription [3]. The compound is being developed by Merck Sharp & Dohme LLC as part of a once-weekly oral combination regimen with islatravir (MK-8591B) [4].

Why Ulonivirine Cannot Be Replaced by Other NNRTIs: A Data-Driven Assessment for Procurement Decisions


The non-nucleoside reverse transcriptase inhibitor (NNRTI) class exhibits significant heterogeneity in potency, resistance barrier, pharmacokinetic (PK) properties, and drug-drug interaction (DDI) liabilities [1]. These factors preclude simple substitution within research or clinical development programs. Ulonivirine differentiates itself from other NNRTIs, such as doravirine, efavirenz, and rilpivirine, through a unique combination of a long half-life (58–84 hours) that enables once-weekly dosing, a distinct in vitro resistance profile against common NNRTI-associated mutations, and a notable CYP3A4 induction potential [2]. Consequently, interchanging compounds without rigorous re-validation of these parameters can lead to erroneous conclusions in in vivo efficacy, safety, and drug interaction studies. The following section provides a detailed quantitative comparison of these critical differentiating characteristics.

Ulonivirine: A Quantitative Comparative Analysis of Potency, Resistance, and Pharmacokinetics


In Vitro Antiviral Potency of Ulonivirine Against Wild-Type HIV-1 Compared to Doravirine

Ulonivirine demonstrates potent in vitro antiviral activity against wild-type (WT) HIV-1, with a half-maximal inhibitory concentration (IC50) of 51.3 nM [1]. This is comparable to, though slightly less potent than, the FDA-approved NNRTI doravirine, which exhibits an IC50 of 19 nM against WT virus in a similar assay format . While both compounds are potent, the difference in their intrinsic activity may influence dosing and selection for specific experimental models where maximal potency at low concentrations is a priority.

Antiviral Research HIV-1 NNRTI Potency

Ulonivirine Activity Against NNRTI-Resistant HIV-1 Variants: A Comparison with Doravirine

A key differentiating feature of ulonivirine is its retained activity against common NNRTI resistance-associated mutations (RAMs). It has been reported to maintain efficacy against HIV-1 variants harboring the K103N, Y181C, and G190A mutations, which confer high-level resistance to first-generation NNRTIs like efavirenz and nevirapine [1]. The resistance profile of ulonivirine is described as being similar to that of doravirine, which has also demonstrated activity against these mutants [2]. For example, doravirine has reported IC50 values of 5.5 nM and 6.1 nM for K103N and Y181C mutants, respectively . While exact IC50 values for ulonivirine against these specific mutants are not widely published, it is reported to have 'activity' and 'retain effectiveness' [3].

Drug Resistance HIV-1 NNRTI

Extended Half-Life Enabling Once-Weekly Dosing: Ulonivirine vs. Other NNRTIs

Ulonivirine exhibits a significantly extended terminal half-life (T½) in humans, a critical pharmacokinetic (PK) parameter that enables its development for once-weekly oral dosing. Phase 1 studies (MK-8507-001 and MK-8507-002) in healthy adults reported a mean T½ ranging from approximately 58 to 84 hours following single oral doses (2 to 1200 mg) [1]. This is substantially longer than the T½ of other commonly used NNRTIs. For example, the once-daily drug doravirine has a T½ of approximately 15 hours, rilpivirine is about 45 hours, and efavirenz ranges from 40–55 hours [2]. This extended half-life is the primary pharmacological basis for its investigation in once-weekly combination regimens.

Pharmacokinetics Long-Acting Therapy HIV-1

CYP3A4 Induction Potential: A Unique Liability of Ulonivirine Among NNRTIs

Ulonivirine has been shown to induce the expression of CYP3A4, a critical enzyme in drug metabolism . This property is a significant differentiating factor within the NNRTI class, as it creates a distinct drug-drug interaction (DDI) liability. While efavirenz is also a known inducer of CYP3A4, other NNRTIs like rilpivirine and doravirine are not considered strong inducers and have different DDI profiles [1]. This is confirmed by a Phase 1 study (MK-8507-006) designed to evaluate the effect of rifabutin, a CYP3A4 inducer, on ulonivirine PK, demonstrating a clinically relevant interaction [2].

Drug-Drug Interactions CYP3A4 NNRTI

Combination Therapy with Islatravir: A Unique Clinical Development Path

Ulonivirine is being developed as a fixed-dose combination partner with islatravir (a nucleoside reverse transcriptase translocation inhibitor, NRTTI) for a once-weekly oral regimen [1]. This specific pairing is unique to ulonivirine among NNRTIs. A Phase 2b study (IMAGINE-DR; NCT04564547) evaluated a switch to once-weekly islatravir (20 mg) and ulonivirine (100, 200, or 400 mg) in adults with viral suppression on a daily regimen of bictegravir/emtricitabine/tenofovir alafenamide (Biktarvy) [2]. The study demonstrated that the combination maintained virologic suppression [3]. This development path is not shared by other NNRTIs, which are typically combined with different antiretroviral classes.

Combination Therapy Islatravir HIV-1

Strategic Procurement of Ulonivirine: Defined Applications Based on Quantitative Evidence


Investigating Once-Weekly or Long-Acting Oral Antiretroviral Regimens

The most compelling application for ulonivirine is in preclinical or clinical research focused on long-acting or infrequent dosing strategies for HIV. Its uniquely long half-life of 58–84 hours [1] makes it the only oral NNRTI suitable for modeling or developing once-weekly regimens. Ulonivirine should be procured for any study aiming to replicate, build upon, or compare to the MK-8591B (islatravir + ulonivirine) clinical development program.

Studying NNRTI Resistance, Particularly Against K103N, Y181C, and G190A Mutants

Ulonivirine is an appropriate tool compound for in vitro studies examining resistance to second-generation NNRTIs. Its retained activity against viruses with K103N, Y181C, and G190A mutations [2] positions it as a relevant comparator to doravirine and a positive control for evaluating new NNRTIs that aim to overcome resistance. It should not be used as a substitute for first-generation NNRTIs like efavirenz in these models, as its resistance profile is fundamentally different.

Evaluating CYP3A4-Mediated Drug-Drug Interactions (DDIs)

Ulonivirine's confirmed induction of CYP3A4 expression makes it a valuable research tool for investigating this specific type of DDI. It can serve as a model compound to study the pharmacokinetic impact of CYP3A4 induction on co-administered drugs, or conversely, to evaluate the effect of CYP3A4 inhibitors on its own metabolism, as demonstrated in the rifabutin interaction study [3]. Procurement is advised for DDI studies requiring a known CYP3A4 inducer from the NNRTI class.

Research on Two-Drug, Nucleoside-Sparing HIV Treatment Strategies

Ulonivirine is a key component of a novel two-drug, nucleoside/nucleotide-sparing regimen with islatravir [4]. This specific combination is a hallmark of next-generation ART aiming to reduce long-term toxicity. Ulonivirine should be procured for any research program investigating or comparing two-drug HIV therapies, particularly those that are nucleoside-sparing and designed for less frequent dosing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ulonivirine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.